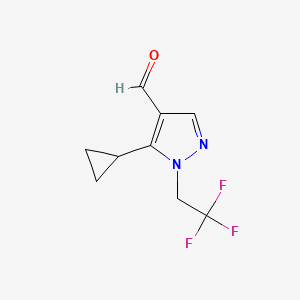

5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Structure and Key Features

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound with distinct functional groups:

- Position 1: A 2,2,2-trifluoroethyl group (–CH₂CF₃), which introduces strong electron-withdrawing effects and enhances metabolic stability .

- Position 5: A cyclopropyl substituent, contributing steric bulk and conformational rigidity.

- Position 4: An aldehyde (–CHO) group, a reactive site for forming derivatives like Schiff bases or hydrazones.

Molecular Formula: C₁₀H₁₁F₃N₂O (calculated based on structural analogs).

Molecular Weight: ~238.20 g/mol (estimated).

The compound’s design leverages fluorine’s role in improving bioavailability and binding interactions, as fluorinated groups reduce basicity and enhance lipophilicity . Its aldehyde functionality makes it a versatile intermediate in medicinal chemistry.

Preparation Methods

The synthesis of 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Addition

The aldehyde group undergoes nucleophilic addition with reagents such as:

-

Amines : Formation of imine or carboxamide derivatives (e.g., with cyclopropylamine) .

-

Grignard Reagents : Addition to form alcohol derivatives under controlled conditions.

-

Hydrogen Cyanide : Formation of cyanohydrin derivatives.

Example : Reaction with N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride and NaOCl at 60°C yields a carboxamide derivative .

Condensation Reactions

The aldehyde participates in:

-

Aldol Condensation : Formation of α,β-unsaturated carbonyl compounds.

-

Perkin Reaction : Acetylation with aromatic acids to form cinnamic acid derivatives.

Cycloaddition Reactions

The compound can engage in Huisgen cycloaddition (CuAAC) with alkynes to form 1,4-disubstituted triazoles. This reaction typically uses CuI catalysts and requires controlled conditions (e.g., pH 9.8) .

Fluorination Reactions

Selective fluorination at the 5-position of pyrazole derivatives is achieved using:

-

KF : Converts 5-chloropyrazole derivatives to 5-fluoro analogs .

-

Sodium Hypochlorite : Facilitates oxidation during fluorination steps .

Carboxamide Formation

-

Reagents : Cyclopropylamine, NaOCl, acetonitrile.

-

Conditions : Heating at 60°C for 20–24 hours.

Fluorination of Pyrazole Derivatives

-

Starting Material : 5-chloro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehyde.

-

Reagents : KF in polar aprotic solvents.

Huisgen Cycloaddition

-

Reagents : Terminal alkynes, CuI catalyst, ascorbic acid.

-

Conditions : Aqueous/organic solvent mixtures at room temperature.

Reaction Conditions and Outcomes

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Carboxamide Formation | Cyclopropylamine, NaOCl | 60°C, 20–24 h, acetonitrile | N-cyclopropyl carboxamide |

| Fluorination | KF, DMF | Reflux, 5–10 h | 5-fluoro-pyrazole derivatives |

| Huisgen Cycloaddition | Terminal alkynes, CuI, ascorbic acid | RT, 18–24 h, DMF/H₂O | 1,4-Disubstituted triazoles |

| Aldol Condensation | Acetophenone, NaOH | Aqueous ethanol, reflux | α,β-Unsaturated carbonyl compounds |

Mechanistic Insights

The trifluoroethyl group enhances lipophilicity, aiding membrane permeability, while the pyrazole ring’s electron-rich nature facilitates nucleophilic attack. Fluorination at the 5-position improves stability and reactivity in subsequent reactions .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

In biology and medicine, 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is studied for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development. Additionally, its trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.

In industry, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The presence of the trifluoroethyl group can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key pyrazole-4-carbaldehyde derivatives, highlighting substituent variations and their implications:

Functional Group Analysis

Trifluoroethyl Group (–CH₂CF₃)

- Role : The –CF₃ group’s strong electron-withdrawing nature stabilizes adjacent bonds and reduces metabolic degradation. This is critical for improving drug half-life .

- Comparison: Present in both the target compound and the 5-chloro analog, it differentiates these compounds from non-fluorinated analogs (e.g., ethyl derivatives), which exhibit lower metabolic stability.

Position 5 Substituents

- Cyclopropyl vs. Chloro: The cyclopropyl group in the target compound increases lipophilicity (logP ~2.8 estimated), favoring membrane permeability. In contrast, the chloro substituent in the analog enhances electrophilicity at the aldehyde, accelerating nucleophilic reactions.

Aldehyde Reactivity

- The aldehyde group in both pyrazole derivatives is highly reactive. However, the electron-withdrawing –CF₃ group in the trifluoroethyl substituent increases the aldehyde’s electrophilicity, making it more reactive than non-fluorinated analogs.

Physicochemical and Pharmacokinetic Properties

Biological Activity

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H9F3N2O

- Molecular Weight : 218.1758 g/mol

- CAS Number : 2411271-77-5

- SMILES Notation : O=Cc1cnn(c1C1CC1)CC(F)(F)F

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been widely studied. Pyrazoles are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is noteworthy. Studies have demonstrated that certain compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Specifically, pyrazole derivatives have been shown to reduce carrageenan-induced edema in animal models .

Anticancer Activity

The anticancer properties of pyrazole derivatives are attributed to their ability to inhibit key enzymes involved in tumor progression. For example, some studies have highlighted the effectiveness of pyrazole compounds against BRAF(V600E) mutations in melanoma cells . The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory responses and cancer cell proliferation.

- Receptor Interaction : It likely interacts with specific receptors or proteins that modulate biological pathways related to inflammation and cell growth.

- Oxidative Stress Modulation : Some studies suggest that pyrazole derivatives can influence oxidative stress levels within cells, contributing to their protective effects against cellular damage .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

- Antibacterial Efficacy :

- Anti-inflammatory Effects :

- Antitumor Activity :

Comparative Analysis with Similar Compounds

A comparison with other similar compounds reveals unique aspects of this compound:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Enzyme inhibition |

| 5-Cyclopropyl-1H-pyrazole-4-carboxylic acid | Antitumor | Apoptosis induction |

| 3-Methyl-1H-pyrazole derivatives | Antibacterial | Cell membrane disruption |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction , a widely used method for introducing aldehyde groups into heterocyclic systems. This involves reacting a pyrazole precursor (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form the carbaldehyde group at the 4-position . For cyclopropyl and trifluoroethyl substituents, precursor modification would involve:

- Cyclopropane introduction : Cyclopropanation of allylic intermediates or use of cyclopropyl-containing reagents during pyrazole ring formation.

- Trifluoroethyl substitution : Nucleophilic displacement or alkylation reactions using 2,2,2-trifluoroethyl halides. Post-synthetic purification typically involves column chromatography and recrystallization to achieve >95% purity.

Q. How is the structure of this compound confirmed experimentally?

Structural validation employs:

- X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement (e.g., the planarity of the pyrazole ring and orientation of the trifluoroethyl group) .

- Spectroscopy :

- ¹H/¹³C NMR : Distinct signals for the aldehyde proton (δ ~9.8–10.2 ppm) and cyclopropyl protons (δ ~0.5–1.5 ppm). Trifluoroethyl CF₃ groups are observed via ¹⁹F NMR (δ ~-70 to -75 ppm).

- IR spectroscopy : Stretching vibrations for C=O (aldehyde) at ~1700 cm⁻¹ and C-F (trifluoroethyl) at ~1100–1250 cm⁻¹ .

Q. What are the key physicochemical properties influencing its reactivity?

- Electron-withdrawing effects : The trifluoroethyl group enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., condensation reactions).

- Steric hindrance : The cyclopropyl group introduces steric constraints, potentially directing regioselectivity in subsequent reactions .

Advanced Research Questions

Q. How does the trifluoroethyl substituent impact biological activity in lead optimization?

Fluorine substituents improve metabolic stability and bioavailability by:

- Reducing basicity of adjacent amines (if present) via inductive effects.

- Enhancing lipophilicity (logP optimization) for membrane permeability.

- Resisting oxidative metabolism due to C-F bond strength. However, excessive fluorination may reduce solubility, requiring formulation adjustments .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

Discrepancies between small- and large-scale reactions often arise from:

- Heat transfer inefficiencies : Optimize stirring rates and cooling systems for exothermic steps (e.g., Vilsmeier-Haack reaction).

- Impurity accumulation : Implement inline FTIR or HPLC monitoring to detect intermediates/byproducts.

- Catalyst deactivation : Use immobilized catalysts (e.g., polymer-supported POCl₃) to improve recyclability .

Q. How can this compound serve as a building block for fused heterocycles?

The aldehyde group enables:

- Condensation reactions : With hydrazines or amines to form Schiff bases, which cyclize into pyrazolo[3,4-c]pyrazoles or thieno-pyrazoles .

- Cross-coupling reactions : Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the 4-position. Example: Reaction with 5-azido-pyrazole derivatives yields fused systems with potential antimicrobial activity .

Q. What computational methods predict the compound’s conformational stability?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess intramolecular interactions (e.g., hydrogen bonding between aldehyde and pyrazole N).

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation tendencies .

Q. Methodological Challenges and Solutions

Q. Key Data for Reference

Properties

Molecular Formula |

C9H9F3N2O |

|---|---|

Molecular Weight |

218.18 g/mol |

IUPAC Name |

5-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(6-1-2-6)7(4-15)3-13-14/h3-4,6H,1-2,5H2 |

InChI Key |

RAUPKLZPLTYNRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=NN2CC(F)(F)F)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.